ALDH3A1 Inhibitory Potency: 4.5-Fold Potency Difference Relative to Des-Methoxy Analog CB7
The target compound exhibits a 4.5-fold reduction in ALDH3A1 inhibitory potency compared to its closest structural analog, 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CB7) [1][2]. While CB7 is a submicromolar inhibitor with an IC50 of 0.2 µM, the introduction of a methoxy group at the 3-position of the phenyl ring reduces the IC50 to 900 nM (0.9 µM) [3].
| Evidence Dimension | ALDH3A1 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 900 nM (0.9 µM) |
| Comparator Or Baseline | CB7 (1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole): IC50 = 200 nM (0.2 µM) |
| Quantified Difference | 4.5-fold less potent (900 nM vs 200 nM) |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation, spectrophotometric analysis, preincubated 1 min, pH 7.5 |
Why This Matters
The moderate potency offers a distinct pharmacological window for dose-response studies where submicromolar inhibition is required without complete target saturation.
- [1] Parajuli, B.; Fishel, M. L.; Hurley, T. D. Selective ALDH3A1 inhibition by benzimidazole analogues increase mafosfamide sensitivity in cancer cells. J. Med. Chem. 2014, 57, 449-461. View Source
- [2] Pubmed Abstract: Parajuli B et al. J Med Chem. 2014 Jan 23;57(2):449-61. PMID: 24387105. View Source
- [3] BindingDB Entry BDBM50447058: CHEMBL1308268 | US9328112, A70. View Source
